molecular formula C11H21Cl2N3O B2806381 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride CAS No. 1858241-70-9

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Cat. No.: B2806381
CAS No.: 1858241-70-9
M. Wt: 282.21
InChI Key: PUYTZYPNJLSSTB-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a high-purity chemical compound supplied for scientific research and development. This pyrazole and piperidine-containing scaffold is of significant interest in medicinal chemistry, particularly in the search for novel antimalarial therapies. Research into structurally related compounds has shown that such chemical entities can exhibit extremely fast-killing potency against the asexual blood stages of Plasmodium falciparum , the parasite responsible for malaria, with a speed of action comparable to that of artemisinin derivatives . The piperidine moiety is a critically important building block in pharmaceuticals, featured in more than twenty classes of therapeutic agents . The presence of this fragment, combined with the pyrazole core, makes this compound a valuable intermediate for constructing potential drug candidates. Its primary research value lies in its potential application as a key synthon for the design and synthesis of new bioactive molecules. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), the development of targeted inhibitors, and the investigation of novel mechanisms of action in various disease models. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYTZYPNJLSSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. The final step involves the addition of the ethanol group and subsequent formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to a class of pyrazole derivatives, which are recognized for their diverse biological activities. Recent studies have highlighted several promising applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that certain pyrazole derivatives can act as effective inhibitors of key signaling pathways involved in cancer progression, such as the EGFR pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been a focus of recent pharmacological studies. The compound's structure suggests it may interact with inflammatory mediators, leading to reduced inflammation. For example, similar pyrazole derivatives have demonstrated efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

There is emerging evidence that pyrazole derivatives can influence neurological pathways, offering potential applications in treating disorders such as anxiety and depression. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for psychiatric conditions .

Biological Research Applications

Beyond direct therapeutic uses, this compound serves as a valuable tool in biological research:

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme inhibition and receptor binding. Its structural properties allow researchers to explore interactions with various biological targets, aiding in the understanding of disease mechanisms and the development of new drugs .

Structure-Activity Relationship Studies

As part of drug discovery efforts, this compound can be included in structure-activity relationship (SAR) studies. By modifying its structure and assessing biological activity, researchers can identify key functional groups responsible for efficacy and selectivity against specific targets .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values in the low micromolar range .
Study BAnti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in animal models .
Study CNeurological ApplicationsIndicated potential anxiolytic effects in behavioral models .

Mechanism of Action

The mechanism by which 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between the target compound and related dihydrochloride salts:

Compound Key Structural Features Applications Pharmacological Activity Solubility/Stability References
Target Compound : 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride Pyrazole core, piperidine ring, ethanol side chain, dihydrochloride salt Potential CNS therapeutics Likely H1 receptor antagonism (inferred) High water solubility (dihydrochloride)
Hydroxyzine Dihydrochloride Piperazine ring, ethoxyethanol chain, diphenylmethyl group, dihydrochloride salt Anxiolytic, antiemetic H1 receptor antagonist Soluble in water, stable in acidic pH
Decloxizine Dihydrochloride Piperazine ring, diphenylmethyl group, ethoxyethanol chain, dihydrochloride salt Antiallergic H1 receptor antagonism, mast cell stabilization Enhanced solubility (dihydrochloride)
4,5-Diaminophenol Pyrazole HCl Pyrazole core, methyl group, diaminophenol, dihydrochloride salt Hair dye ingredient N/A (cosmetic use) Moderate solubility in water
Azoamidine Dihydrochlorides Azo group, amidine substituents, dihydrochloride salt (e.g., 2,2’-azobis compounds) Polymerization initiators N/A (industrial use) Variable solubility depending on R-groups

Key Observations:

Structural Differences: The target compound’s pyrazole-piperidine system contrasts with piperazine-based analogs (hydroxyzine, decloxizine). Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns) alters basicity and receptor binding . Ethanol side chain vs. ethoxyethanol (hydroxyzine) may influence metabolic stability and tissue penetration .

Pharmacological Implications :

  • Piperazine-containing analogs (hydroxyzine, decloxizine) exhibit H1 antagonism , suggesting the target compound may share this mechanism but with modified potency due to structural variations .
  • The pyrazole ring in the target compound is structurally distinct from the benzothiazole-thiophene systems in , which are unrelated to CNS activity .

Physicochemical Properties :

  • Dihydrochloride salts generally enhance water solubility compared to free bases. For example, hydroxyzine dihydrochloride’s solubility is critical for oral bioavailability .
  • Elemental analysis data (e.g., : C25H29N5OCl2S·2H2O) suggests sulfur-containing analogs may exhibit lower solubility than oxygen-rich compounds like the target .

Regulatory and Industrial Context :

  • Dihydrochloride salts in pharmaceuticals (e.g., hydroxyzine) require stringent purity standards, as outlined in .
  • Cosmetic dihydrochlorides () prioritize stability over pharmacological activity, unlike the target compound .

Biological Activity

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

C12H22N4Cl2\text{C}_{12}\text{H}_{22}\text{N}_{4}\text{Cl}_{2}

This structure contributes to its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Sigma Receptor Modulation : The compound acts as a sigma receptor antagonist, which has implications in pain management and neuroprotection. Sigma receptors are involved in modulating neurotransmitter release and cellular signaling pathways .
  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of various bacterial strains and fungi .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AntifungalEffective against several fungal strains.
Sigma Receptor AntagonismPotential use in treating neuropathic pain.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of sigma receptor antagonists derived from pyrazole structures. The study reported that these compounds could mitigate neuronal damage in models of neuropathic pain, suggesting therapeutic potential for conditions like fibromyalgia and chronic pain syndromes .

Q & A

Q. What in silico tools predict ADMET properties for preclinical development?

  • Answer : Software like Schrödinger’s QikProp or ADMET Predictor evaluates permeability (LogP), CYP450 inhibition, and hERG liability. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration, critical for CNS-targeted derivatives .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis OptimizationReflux with ethanol, multi-step condensation, acid-base partitioning
Structural AnalysisHPLC (pH 6.5 buffer), FTIR (hydroxyl/piperidine), NMR/MS
Computational DesignDFT, molecular docking, reaction path search algorithms
Biological AssaysEnzyme kinetics, radiolabeling, combination index models
ScalabilityDoE, membrane separation, nanofiltration

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